molecular formula C7H12O B1338413 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol CAS No. 118757-50-9

2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Cat. No.: B1338413
CAS No.: 118757-50-9
M. Wt: 112.17 g/mol
InChI Key: MJIWDGGQDVOYPX-UHFFFAOYSA-N
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Description

“2-{Spiro[2.2]pentan-1-yl}ethan-1-ol” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 g/mol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C7H12O/c8-4-1-6-5-7(6)2-3-7/h6,8H,1-5H2. This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 112.17 g/mol . It is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthetic Chemistry and Material Science

In the realm of synthetic chemistry, spiro compounds are synthesized for their unique properties and potential applications in material science. For example, the work by Arrault et al. (2001) on the synthesis of naphtho[1,2-b]furan and spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives highlights the innovative approaches to creating complex spiro structures that could have applications ranging from pharmaceuticals to materials engineering (Arrault et al., 2001).

NMR Spectroscopy and Structural Analysis

Spiro compounds also play a significant role in the advancement of NMR spectroscopy techniques for structural analysis. Krivdin (2004) conducted non-empirical calculations of NMR indirect carbon–carbon coupling constants in a series of spiroalkanes, illustrating the complexity and peculiarities in the structural analysis of spiro compounds through NMR techniques (Krivdin, 2004).

Biological and Pharmacological Research

The unique structural features of spiro compounds have implications in biological and pharmacological research. Auclair et al. (2002) explored the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes using spiro[2,5]octane, demonstrating the utility of spiro compounds as probes to understand enzymatic mechanisms (Auclair et al., 2002).

Organic and Biomolecular Chemistry

In organic and biomolecular chemistry, spiro compounds are synthesized for their potential bioactivity. The synthesis of amido-spiro[2.2]pentanes via Simmons-Smith cyclopropanation of allenamides, as described by Lu et al. (2009), showcases the methodological development towards accessing biologically relevant spiro structures, offering a foundation for future drug development and chemical biology studies (Lu et al., 2009).

Advanced Functional Materials

The synthesis and functionalization of spiro compounds have implications in the development of advanced materials. For instance, the photochemical synthesis of benzoyl spiro[2.2]pentanes represents an innovative approach to creating materials with potential optical properties or applications in photopharmacology (Muehling & Wessig, 2006).

Properties

IUPAC Name

2-spiro[2.2]pentan-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-4-1-6-5-7(6)2-3-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIWDGGQDVOYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456033
Record name Spiro[2.2]pentaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118757-50-9
Record name Spiro[2.2]pentaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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